Cas no 910055-44-6 (Benzaldehyde, 2-mercapto-5-methoxy-)

Benzaldehyde, 2-mercapto-5-methoxy- is a specialized aromatic aldehyde featuring both a thiol (–SH) and methoxy (–OCH₃) functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its dual reactivity, enabling thiol- and aldehyde-based transformations. The presence of the electron-donating methoxy group enhances its utility in electrophilic aromatic substitution reactions, while the thiol moiety allows for thiol-ene coupling or metal coordination. Its structural features make it a valuable intermediate for synthesizing heterocycles, ligands, or bioactive molecules. The compound should be handled under inert conditions due to the sensitivity of the thiol group to oxidation.
Benzaldehyde, 2-mercapto-5-methoxy- structure
910055-44-6 structure
Product Name:Benzaldehyde, 2-mercapto-5-methoxy-
CAS No:910055-44-6
MF:C8H8O2S
MW:168.212921142578
CID:4494637
PubChem ID:101402829
Update Time:2025-10-28

Benzaldehyde, 2-mercapto-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-mercapto-5-methoxy-
    • 910055-44-6
    • 2-Mercapto-5-methoxybenzaldehyde
    • 5-methoxy-2-sulfanylbenzaldehyde
    • EN300-673713
    • Inchi: 1S/C8H8O2S/c1-10-7-2-3-8(11)6(4-7)5-9/h2-5,11H,1H3
    • InChI Key: UIWFSURGKKLYOD-UHFFFAOYSA-N
    • SMILES: SC1=CC=C(C=C1C=O)OC

Computed Properties

  • Exact Mass: 168.02450067g/mol
  • Monoisotopic Mass: 168.02450067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 27.3Ų

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Additional information on Benzaldehyde, 2-mercapto-5-methoxy-

Comprehensive Overview of Benzaldehyde, 2-mercapto-5-methoxy- (CAS No. 910055-44-6)

Benzaldehyde, 2-mercapto-5-methoxy- (CAS No. 910055-44-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, characterized by the presence of a mercapto (thiol) group and a methoxy substituent on the benzene ring, offers a versatile platform for synthetic chemistry and material science. Researchers and industry professionals are increasingly exploring its utility in pharmaceuticals, agrochemicals, and fragrance formulations, making it a subject of interest in both academic and commercial settings.

The molecular structure of Benzaldehyde, 2-mercapto-5-methoxy- combines the reactivity of an aldehyde group with the nucleophilic properties of a thiol, enabling diverse chemical transformations. This dual functionality allows for the creation of complex molecules, which is particularly valuable in drug discovery and development. Recent studies have highlighted its role as a building block for heterocyclic compounds, which are pivotal in designing new therapeutic agents. Additionally, the methoxy group enhances the compound's solubility and stability, making it suitable for various formulation needs.

In the context of current trends, Benzaldehyde, 2-mercapto-5-methoxy- aligns with the growing demand for sustainable chemistry and green synthesis practices. As industries seek eco-friendly alternatives, this compound's potential for low-toxicity applications and biodegradable derivatives is being actively investigated. For instance, its use in flavor and fragrance industries has been explored due to its ability to impart unique aromatic profiles while meeting regulatory safety standards. This aligns with consumer preferences for natural and sustainable ingredients in personal care and food products.

Another area of interest is the compound's application in material science, particularly in the development of advanced polymers and coatings. The thiol group in Benzaldehyde, 2-mercapto-5-methoxy- can participate in click chemistry reactions, facilitating the creation of cross-linked networks with enhanced mechanical and thermal properties. This has implications for industries such as electronics, automotive, and aerospace, where high-performance materials are in constant demand.

From an analytical perspective, the characterization of Benzaldehyde, 2-mercapto-5-methoxy- involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure precise identification and purity assessment, which are critical for its use in sensitive applications like pharmaceuticals. The compound's stability under various conditions is also a key focus, with researchers investigating its behavior under different pH levels, temperatures, and storage environments.

In summary, Benzaldehyde, 2-mercapto-5-methoxy- (CAS No. 910055-44-6) represents a multifaceted compound with broad applicability across multiple sectors. Its unique structural features, combined with the evolving needs of modern industries, position it as a valuable asset in chemical research and development. As advancements in synthetic methodologies and sustainability initiatives continue, the relevance of this compound is expected to grow, offering new opportunities for innovation and commercialization.

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